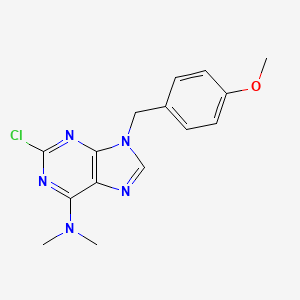
9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a chemical compound with a molecular formula of C15H16ClN5O It belongs to the class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
The synthesis of 2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps. One common synthetic route starts with the chlorination of a purine derivative, followed by the introduction of the 4-methoxybenzyl group and the N,N-dimethylamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine include other purine derivatives such as 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Biological Activity
The compound 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- is a member of the purine family, characterized by its unique molecular structure which includes a purine ring, a chlorine substituent, and a methoxyphenyl group. With a molecular formula of C15H16ClN5O and a molecular weight of approximately 317.77 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The chemical reactivity of this compound is primarily influenced by its substituents:
- Chlorine atom : Facilitates nucleophilic substitution reactions.
- Dimethylamino groups : Can engage in protonation or alkylation reactions.
These properties suggest that the compound may serve as a precursor for synthesizing more complex molecules with enhanced biological activities.
The biological activity of 9H-Purin-6-amine is linked to its interaction with various molecular targets within biological systems. It is hypothesized that this compound can modulate the activity of enzymes and receptors involved in neurotransmitter systems, potentially influencing levels of norepinephrine, serotonin, and dopamine. This modulation may have implications for treating mood disorders and other neurological conditions.
Biological Activities
Research indicates that 9H-Purin-6-amine exhibits several promising biological activities:
Antimicrobial Activity
In studies evaluating the antimicrobial properties of purine derivatives, compounds similar to 9H-Purin-6-amine demonstrated significant inhibition against various bacterial strains. The presence of halogen substituents was noted to enhance antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the structural features of the compound contribute to its effectiveness against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The compound's potential neuroprotective properties have been explored through in vitro studies. It has been shown to inhibit the formation of reactive oxygen species (ROS) and nitric oxide (NO) in neuroblastoma cells, suggesting a protective mechanism against neurodegenerative conditions . This activity may be attributed to its ability to modulate receptor functionality, particularly involving P2X7 receptors .
Case Studies
- Mood Disorders : A study investigated the effects of similar purine derivatives on mood regulation in animal models. The results indicated that these compounds could significantly alter neurotransmitter levels, leading to improved mood-related behaviors.
- Cancer Research : Preliminary research has suggested that compounds structurally related to 9H-Purin-6-amine may possess anticancer properties through apoptosis induction in cancer cell lines . Further investigations are required to elucidate the specific pathways involved.
Properties
CAS No. |
115204-59-6 |
|---|---|
Molecular Formula |
C15H16ClN5O |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
2-chloro-9-[(4-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-4-6-11(22-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
DMMZWJUONKBPLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















